molecular formula C16H12ClNO4S B4393427 N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide

N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B4393427
M. Wt: 349.8 g/mol
InChI Key: TWDXLDNZBDJPCK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chromene ring, a sulfonamide group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 2-oxo-2H-chromene-6-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chromene ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of a chromene ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-10-2-4-12(9-14(10)17)18-23(20,21)13-5-6-15-11(8-13)3-7-16(19)22-15/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDXLDNZBDJPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
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N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
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N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide

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